molecular formula C24H20O4 B2397657 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate CAS No. 127856-68-2

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate

Cat. No.: B2397657
CAS No.: 127856-68-2
M. Wt: 372.42
InChI Key: CLXKPQCVESDHLX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is an organic compound with the molecular formula C24H20O4 and a molecular weight of 372.413 g/mol This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propanedioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate typically involves the condensation of pyrene-1-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or piperidine

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Substituted esters or amides

Scientific Research Applications

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate has several applications in scientific research, including:

    Chemistry: Used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.

    Biology: Employed in the study of biological membranes and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrene moiety allows the compound to intercalate into DNA and interact with proteins, affecting their function and activity. The ester groups can also undergo hydrolysis, releasing the active pyrene derivative.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl 2-(pyridin-3-ylmethylidene)propanedioate
  • 1,3-Diethyl 2-(naphthalen-1-ylmethylidene)propanedioate
  • 1,3-Diethyl 2-(anthracen-1-ylmethylidene)propanedioate

Uniqueness

1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with biological molecules through π-π stacking interactions. This makes it particularly useful in applications requiring fluorescence detection and molecular recognition.

Properties

IUPAC Name

diethyl 2-(pyren-1-ylmethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)22(17)21(15)16/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXKPQCVESDHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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